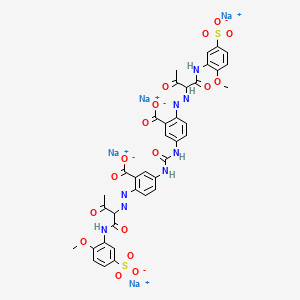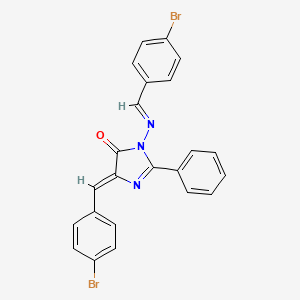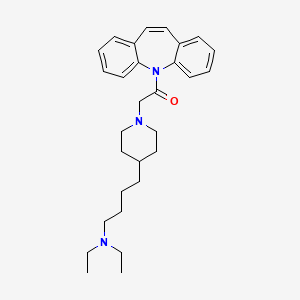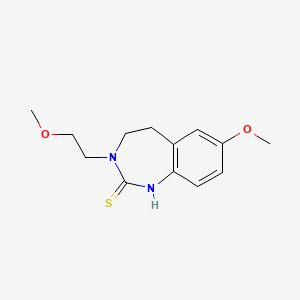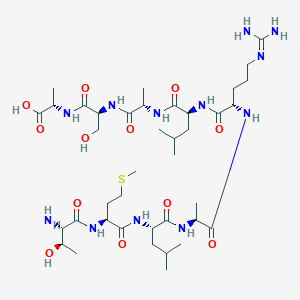
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” is a peptide composed of nine amino acids: threonine, methionine, leucine, alanine, arginine, leucine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure the production of high-quality peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Peptides like “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases like cancer and diabetes.
Industry: Used in the development of biosensors and as components in drug delivery systems.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser: A shorter peptide missing the final alanine residue.
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Gly: A similar peptide with glycine instead of alanine at the end.
Uniqueness
The specific sequence “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” may confer unique properties, such as binding affinity to certain receptors or stability under specific conditions, making it distinct from other similar peptides.
Eigenschaften
CAS-Nummer |
870269-40-2 |
|---|---|
Molekularformel |
C39H72N12O12S |
Molekulargewicht |
933.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H72N12O12S/c1-18(2)15-26(34(58)45-21(6)31(55)51-28(17-52)36(60)46-22(7)38(62)63)49-32(56)24(11-10-13-43-39(41)42)47-30(54)20(5)44-35(59)27(16-19(3)4)50-33(57)25(12-14-64-9)48-37(61)29(40)23(8)53/h18-29,52-53H,10-17,40H2,1-9H3,(H,44,59)(H,45,58)(H,46,60)(H,47,54)(H,48,61)(H,49,56)(H,50,57)(H,51,55)(H,62,63)(H4,41,42,43)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
YHXOPZARJOXTJK-BRXOZAAOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)

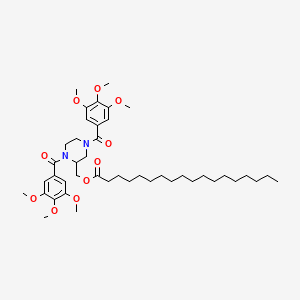
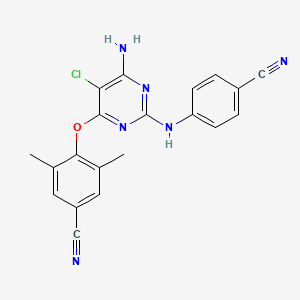
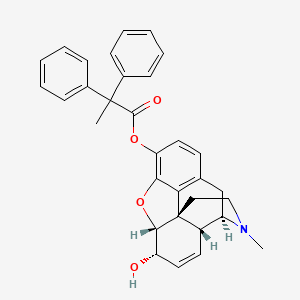
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)


